molecular formula C26H31NO5 B158283 (1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one CAS No. 10183-64-9

(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one

Cat. No. B158283
CAS RN: 10183-64-9
M. Wt: 437.5 g/mol
InChI Key: CUPVWBKZXUQNOL-SPEDKVCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 21603987 is a natural product found in Decodon verticillatus, Lythrum alatum, and Lagerstroemia indica with data available.

Scientific Research Applications

1. Structural Analysis and Crystallography The structural analysis of similar macrocyclic compounds has been conducted through X-ray structural analysis, providing valuable insights into their molecular configurations and interactions. For example, the crystal structure of 22,24,25-trimethyl-8,11,14-trioxa-25-azatetracyclo[19.3.1.02,7.015,20]pentacosa-2,4,6,15(20),16,18-hexaen-23-one was studied using this technique, revealing important aspects of its molecular structure (Nguyen et al., 2017).

2. Antitumor Activity Compounds with structural similarities have been reported to exhibit antitumor activities. For instance, a series of oxapenam derivatives, including 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, showed varying degrees of cytotoxicity against tumor cells, suggesting potential applications in cancer treatment (Singh & Micetich, 2003).

3. Synthesis and Characterization The synthesis and characterization of related macrocyclic compounds provide a foundation for understanding their chemical properties and potential applications. The synthesis of various oxa-aza macrobicycles, for instance, has been studied, providing insights into their basicity properties and proton transfer behavior, which are crucial for their potential applications in scientific research (Bazzicalupi et al., 1994).

4. Pharmaceutical Research Several macrocyclic compounds have been explored for their potential pharmaceutical applications. The synthesis and pharmacological study of new Schiff base derivatives, such as 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, have been conducted, revealing their antibacterial and fungicidal activities, which could be relevant to the study of the compound (Al-Masoudi, Mohammad, & Hama, 2015).

properties

CAS RN

10183-64-9

Product Name

(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one

Molecular Formula

C26H31NO5

Molecular Weight

437.5 g/mol

IUPAC Name

(1S,17S,19S)-9-hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one

InChI

InChI=1S/C26H31NO5/c1-30-24-14-19-20(15-25(24)31-2)22-13-18(12-17-5-3-4-10-27(17)22)32-26(29)9-7-16-6-8-23(28)21(19)11-16/h6,8,11,14-15,17-18,22,28H,3-5,7,9-10,12-13H2,1-2H3/t17-,18-,22-/m0/s1

InChI Key

CUPVWBKZXUQNOL-SPEDKVCISA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@H]4N3CCCC4)OC(=O)CCC5=CC2=C(C=C5)O)OC

SMILES

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)CCC5=CC2=C(C=C5)O)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)CCC5=CC2=C(C=C5)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one
Reactant of Route 2
(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one
Reactant of Route 3
(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one
Reactant of Route 4
(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one
Reactant of Route 5
(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one
Reactant of Route 6
(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one

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